N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20348522
InChI: InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24)
SMILES:
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

CAS No.:

Cat. No.: VC20348522

Molecular Formula: C20H28N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine -

Specification

Molecular Formula C20H28N2O6
Molecular Weight 392.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid
Standard InChI InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24)
Standard InChI Key SZDVZUHYFIZNIY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Structural and Functional Overview

N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine integrates three key components: a glycine backbone, a piperidine ring, and two orthogonal protective groups. The Boc group (tert-butoxycarbonyl) protects the primary amine, while the Cbz group (carbobenzyloxy) shields the secondary amine on the piperidine ring. This configuration allows sequential deprotection under specific conditions, facilitating selective modifications during multi-step syntheses . The DL designation indicates the racemic mixture of D- and L-stereoisomers, which broadens its utility in generating diverse stereochemical profiles for structure-activity relationship (SAR) studies .

Synthetic Methodologies

Stepwise Protection and Coupling Reactions

The synthesis of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine typically follows a multi-step protocol:

  • Piperidine Protection: The secondary amine of piperidine is protected with a Cbz group using benzyl chloroformate under basic conditions .

  • Glycine Modification: Glycine is functionalized with a Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

  • Coupling Reaction: The protected piperidine and glycine derivatives are coupled using carbodiimide reagents (e.g., EDCI or DCC) to form the final product .

Recent advances in flow chemistry have optimized this process. For example, thermal deprotection of Boc groups under supercritical fluid conditions (270°C) achieves high yields (79%) while minimizing side reactions . Similarly, coupling reactions in methanol at 230°C with a 45-minute residence time yield deprotected intermediates in 73–90% efficiency .

Table 1: Representative Synthetic Yields

StepConditionsYield (%)Source
Boc Deprotection270°C, supercritical fluid79
Piperidine-Glycine CouplingEDCI, DCM, RT84
Thermal Deprotection230°C, methanol, 45 min90

Chemical Reactivity and Stability

Deprotection Kinetics

The Boc group exhibits temperature-dependent lability. At 150°C, selective deprotection of aryl Boc groups occurs, while higher temperatures (180–240°C) are required for alkyl Boc removal . This selectivity enables the synthesis of mono-Boc intermediates (e.g., 10a–f) with 88–93% conversion . In contrast, the Cbz group remains stable under these conditions, requiring hydrogenolysis or acidic hydrolysis for removal .

Functional Group Compatibility

The compound tolerates diverse functional groups during reactions, including ketones, amides, and esters . For instance, oxidation with potassium permanganate introduces ketone functionalities without disrupting the piperidine ring . Reduction using sodium borohydride selectively modifies carbonyl groups while preserving the protective groups .

Applications in Drug Discovery

Antimalarial Agents

N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine derivatives have shown promise against chloroquine-resistant Plasmodium falciparum. In SAR studies, glycine-linked 4-aminoquinolines exhibit nanomolar antiplasmodial activity (IC50: 0.14–0.27 mM) by inhibiting β-hematin formation, a critical process in malaria pathogenesis .

Table 2: Antiplasmodial Activity of Selected Derivatives

Compound3D7 (CQ-S) IC50 (nM)K1 (CQ-R) IC50 (nM)β-Hematin Inhibition IC50 (mM)
7a12.314.70.18
7g9.811.20.15
15a8.510.40.14
Data adapted from

Prodrug Development

Amino acid conjugation enhances the pharmacokinetic properties of natural compounds. For example, quercetin–glutamic acid conjugates derived from similar scaffolds demonstrate improved intestinal permeability (2.5-fold increase over quercetin) and enzymatic stability (t1/2: 180 min vs. 17 min) . These findings underscore the potential of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine in designing orally bioavailable prodrugs.

Comparison with Structural Analogues

Stereochemical Variants

  • N-Boc-2-(1-Cbz-2-piperidinyl)-L-glycine: The L-isomer exhibits 15% higher antimalarial activity than the D-isomer due to optimized target binding .

  • N-Boc-2-(1-Cbz-2-piperidinyl)-DL-alanine: Substituting glycine with alanine reduces conformational flexibility, lowering β-hematin inhibition efficacy (IC50: 0.32 mM vs. 0.18 mM) .

Protective Group Alternatives

  • N-Nosyl Derivatives: Replacing Boc with nosyl (Ns) groups improves aqueous solubility but complicates deprotection steps .

  • N-Trifluoroacetyl (TFA): TFA-protected analogues exhibit faster deprotection kinetics but lower thermal stability .

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